BOC-LEU-GLY-OH BOC-LEU-GLY-OH
Brand Name: Vulcanchem
CAS No.: 32991-17-6
VCID: VC21539671
InChI: InChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1
SMILES: CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C13H24N2O5
Molecular Weight: 288.34 g/mol

BOC-LEU-GLY-OH

CAS No.: 32991-17-6

Cat. No.: VC21539671

Molecular Formula: C13H24N2O5

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

BOC-LEU-GLY-OH - 32991-17-6

CAS No. 32991-17-6
Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
IUPAC Name 2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid
Standard InChI InChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1
Standard InChI Key NRXDUMDULDHIEA-VIFPVBQESA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
SMILES CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C

Chemical Properties and Structure

BOC-LEU-GLY-OH is characterized by the chemical formula C13H24N2O5 and has a molecular weight of 288.34 g/mol . The compound consists of a leucine amino acid residue connected to a glycine residue via a peptide bond, with the N-terminus of leucine protected by a tert-butyloxycarbonyl (Boc) group.

Physical Properties

The physical characteristics of BOC-LEU-GLY-OH are essential for understanding its behavior in various experimental conditions:

PropertyValueSource
Physical StateSolid
Molecular FormulaC13H24N2O5
Molecular Weight288.34 g/mol
Predicted Boiling Point499.6±30.0 °C
Predicted Density1.122±0.06 g/cm³
CAS Number32991-17-6

Structural Features

The structure of BOC-LEU-GLY-OH contains several key functional groups that contribute to its chemical properties and reactivity:

  • A tert-butyloxycarbonyl (Boc) protecting group at the N-terminus

  • A leucine side chain with a hydrophobic isobutyl group

  • A glycine residue with a free carboxylic acid group

  • A peptide bond connecting the two amino acid residues

This structure allows for specific interactions in peptide synthesis and other biochemical applications, making it particularly valuable for researchers working with peptide-based systems.

Applications in Research and Development

BOC-LEU-GLY-OH has become a cornerstone in multiple research areas, demonstrating its versatility and significance in the scientific community.

Peptide Synthesis

The compound serves as a vital building block in peptide synthesis, particularly in solid-phase peptide synthesis methodologies. Its Boc-protected N-terminus allows for controlled peptide chain elongation while preventing unwanted side reactions . The compound facilitates:

  • Creation of complex peptide sequences with high purity and yield

  • Selective deprotection strategies for sequential amino acid coupling

  • Development of custom peptides for structure-activity relationship studies

  • Synthesis of biologically active peptides with specific functional properties

Researchers utilize BOC-LEU-GLY-OH in combinatorial peptide library generation, enabling the systematic exploration of peptide sequence space for identifying novel bioactive compounds .

Pharmaceutical Research

In the pharmaceutical industry, BOC-LEU-GLY-OH plays a significant role in drug development pipelines:

  • Development of peptide-based drugs with enhanced bioavailability compared to traditional small-molecule drugs

  • Creation of peptide therapeutics with improved stability in biological systems

  • Design of peptide mimetics that target specific protein-protein interactions

  • Synthesis of enzyme inhibitors with high specificity and potency

The compound's defined stereochemistry and functional group arrangement make it particularly valuable for developing drugs that require precise molecular recognition properties.

Bioconjugation Applications

BOC-LEU-GLY-OH facilitates bioconjugation processes, where peptides are attached to other biomolecules for various applications:

  • Development of targeted drug delivery systems, particularly in cancer therapy

  • Creation of imaging agents with peptide targeting moieties

  • Synthesis of peptide-protein conjugates with enhanced functionality

  • Production of peptide-polymer hybrid materials for biomedical applications

These bioconjugates often exhibit improved pharmacokinetic properties and reduced side effects compared to unconjugated therapeutics.

Protein Engineering

In protein engineering, BOC-LEU-GLY-OH enables researchers to:

  • Modify proteins to improve their functionality and stability

  • Create protein variants with novel binding properties

  • Develop fusion proteins with enhanced therapeutic potential

  • Engineer protein-peptide conjugates for specific applications

These engineered proteins often serve as novel therapeutics for previously untreatable conditions or as research tools for understanding complex biological processes.

Diagnostic Applications

BOC-LEU-GLY-OH has shown promise in diagnostic applications:

  • Development of peptide-based biomarkers for disease detection

  • Creation of diagnostic assays with improved sensitivity and specificity

  • Design of peptide probes for molecular imaging

  • Synthesis of peptide arrays for high-throughput screening

These diagnostic tools can enhance the early detection capabilities for various diseases, potentially improving patient outcomes through earlier intervention.

ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM3.4681 mL17.3406 mL34.6813 mL
5 mM0.6936 mL3.4681 mL6.9363 mL
10 mM0.3468 mL1.7341 mL3.4681 mL

Source: Adapted from

To increase solubility, heating the sample to 37°C followed by ultrasonic bath treatment can be effective . Repeated freezing and thawing should be avoided to prevent product degradation.

Comparative Analysis with Related Compounds

Understanding the relationships between BOC-LEU-GLY-OH and structurally similar compounds can provide insights into their relative advantages and applications.

Comparison with Boc-Leu-OH

Boc-Leu-OH is a simpler precursor compound that lacks the glycine component:

  • It has the molecular formula C11H21NO4 (compared to C13H24N2O5 for BOC-LEU-GLY-OH)

  • It is primarily used to generate combinatorial peptide libraries

  • It serves as a building block for synthesizing peptide models to study structure-activity relationships

  • It can be used as a starting material for the synthesis of BOC-LEU-GLY-OH

The addition of glycine to Boc-Leu-OH creates a dipeptide with different reactivity and application profiles.

Comparison with Boc-Gly-Leu-OH

Boc-Gly-Leu-OH represents a reversed sequence isomer of BOC-LEU-GLY-OH:

  • Both compounds share the same molecular formula (C13H24N2O5) and molecular weight (288.34 g/mol)

  • The reversed sequence affects the conformational properties and reactivity

  • Boc-Gly-Leu-OH has a different CAS number (51871-42-2)

  • The biological activities of peptides containing these different sequences may vary significantly

This comparison highlights the importance of amino acid sequence in determining peptide properties and functions.

Research Applications and Case Studies

BOC-LEU-GLY-OH has been utilized in various research contexts, demonstrating its versatility and importance in scientific advancement.

Applications in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis, BOC-LEU-GLY-OH offers several advantages:

  • The Boc protecting group provides orthogonal protection strategies with other protecting groups

  • The leucine-glycine dipeptide unit allows for efficient coupling reactions

  • The compound facilitates the creation of complex peptide sequences with high purity

  • It enables the synthesis of peptides with specific secondary structure propensities

These characteristics make BOC-LEU-GLY-OH particularly valuable for researchers developing novel peptide-based therapeutics and research tools.

Role in Developing Targeted Therapeutics

The compound has contributed to the development of targeted therapeutics through:

  • Incorporation into peptide-based drug delivery systems

  • Utilization in the synthesis of peptide conjugates for cancer therapy

  • Application in creating enzyme inhibitors with high specificity

  • Development of peptide-based drugs with improved stability and bioavailability

These applications demonstrate the compound's significance in addressing challenges in modern drug development.

Future Research Directions

The ongoing exploration of BOC-LEU-GLY-OH and related compounds suggests several promising research directions:

Advanced Peptide Therapeutics

Future research may focus on:

  • Development of peptide therapeutics with improved cell penetration properties

  • Creation of peptide-based drugs that can cross the blood-brain barrier

  • Design of peptide conjugates with enhanced target specificity

  • Exploration of novel peptide formulations for improved stability and delivery

These advances could expand the application scope of peptide-based therapeutics to previously challenging disease targets.

Innovative Diagnostic Applications

Emerging diagnostic applications may include:

  • Development of peptide-based biosensors for point-of-care diagnostics

  • Creation of multimodal imaging probes incorporating BOC-LEU-GLY-OH derivatives

  • Design of peptide arrays for disease biomarker discovery

  • Utilization in advanced diagnostic assays for early disease detection

These diagnostic tools could significantly improve disease detection and monitoring capabilities.

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